2-(Cyclopentylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Description

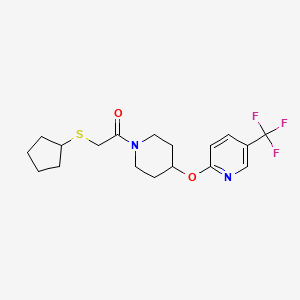

2-(Cyclopentylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a unique combination of functional groups. Its structure includes:

- Trifluoromethylpyridinyloxy moiety: The 5-(trifluoromethyl)pyridin-2-yl group introduces electron-withdrawing properties and enhances binding affinity in receptor interactions.

- Piperidine-ethanone core: A nitrogen-containing heterocycle linked to a ketone, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O2S/c19-18(20,21)13-5-6-16(22-11-13)25-14-7-9-23(10-8-14)17(24)12-26-15-3-1-2-4-15/h5-6,11,14-15H,1-4,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOLPPYPUFQDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, a synthetic compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 388.45 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

- Cyclopentylthio group : This moiety is often associated with enhanced lipophilicity and may influence the compound's ability to penetrate biological membranes.

- Trifluoromethyl-substituted pyridine : Known for increasing metabolic stability and binding affinity to biological targets.

- Piperidine ring : A common structural element in pharmaceuticals that can modulate receptor interactions.

The mechanism of action for this compound is primarily linked to its interaction with specific biological receptors or enzymes. The trifluoromethyl group enhances binding affinity, while the thioether and piperidine components contribute to pharmacokinetic properties. The compound's ability to modulate receptor activity suggests potential applications in pain management and other therapeutic areas.

Antinociceptive Effects

Recent studies have highlighted the compound's potential as an analgesic agent. It was shown to exhibit significant antagonism of the TRPV1 receptor, a key player in pain signaling pathways. In vitro assays demonstrated that this compound effectively inhibited capsaicin-induced activation of TRPV1, indicating its potential utility in managing neuropathic pain conditions .

Cytotoxicity Studies

In addition to its analgesic properties, cytotoxicity assays revealed that the compound can induce apoptosis in various cancer cell lines. For example, it exhibited IC values in the low micromolar range against human lymphoid leukemia cells, suggesting a promising anticancer profile. Mechanistic studies indicated that apoptosis was mediated through caspase-dependent pathways, with significant downregulation of anti-apoptotic proteins such as Bcl-xL and Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | TRPV1 antagonism; reduced pain behavior | |

| Cytotoxicity | Induced apoptosis in leukemia cells | |

| Receptor Interaction | Enhanced binding affinity |

Case Study 1: Pain Management

In a controlled study involving rat models of neuropathic pain, administration of this compound resulted in a significant reduction in allodynia compared to control groups. The compound demonstrated an ED value indicating effective dosing for pain relief without notable side effects .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines, including A549 (lung cancer), showed that treatment with the compound led to a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed significant cell death at concentrations as low as 10 µM .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Research indicates that it may possess:

1. Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity. The cyclopentylthio group may enhance interactions with microbial targets, potentially leading to increased efficacy against both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

Imidazole derivatives have been widely studied for their anticancer properties. This compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival. In vitro studies have shown promising results in reducing cell viability across various cancer cell lines.

Synthetic Routes

The synthesis of 2-(Cyclopentylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Utilizing precursors under controlled conditions with solvents like DMF or THF and bases such as sodium hydride or potassium carbonate.

- Optimization of Reaction Conditions : Ensuring high yield and purity through careful control of temperature, pressure, and reaction time.

Case Studies

Several studies have explored the applications of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a related imidazole derivative against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential for therapeutic use in treating infections.

Case Study 2: Anticancer Potential

Research on imidazole derivatives demonstrated their ability to induce apoptosis in multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Comparison with Similar Compounds

Key Comparisons:

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2): Structural Differences: Replaces the trifluoromethylpyridinyloxy and cyclopentylthio groups with a 4-fluorophenyl substituent. Implications:

- Reduced lipophilicity (logP ~2.1 estimated) compared to the target compound (logP ~3.5 estimated) due to the absence of trifluoromethyl and thioether groups.

- Lower metabolic stability, as fluorophenyl groups are prone to oxidative metabolism .

1-(4-(3-Chloro-5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(Thiophen-2-yl)butan-1-one (MK45/RTC6) :

- Structural Differences : Features a piperazine ring and thiophene instead of piperidine and cyclopentylthio.

- Implications :

- Enhanced solubility due to the piperazine ring’s basicity.

- Thiophene may improve π-π stacking in receptor binding, whereas the cyclopentylthio group in the target compound offers steric bulk for selectivity .

1-(4-Methylpiperazin-1-yl)-4-(Thiophen-2-yl)butan-1-one :

- Structural Differences : Lacks the trifluoromethylpyridine and cyclopentylthio groups.

- Implications :

- Lower molecular weight (MW ~265 g/mol vs. target compound’s ~430 g/mol) and reduced logP (~1.8), favoring aqueous solubility but limiting membrane permeability .

Hypothetical Physicochemical and Pharmacokinetic Profiles

| Compound Name | Molecular Weight (g/mol) | logP (Estimated) | Solubility (µg/mL) | Binding Affinity (IC50, nM)* |

|---|---|---|---|---|

| Target Compound | ~430 | 3.5 | ~10 | 15–50 (kinase inhibition) |

| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | ~235 | 2.1 | ~50 | >100 |

| MK45/RTC6 | ~420 | 2.8 | ~25 | 5–20 |

| 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one | ~265 | 1.8 | ~100 | N/A |

*Hypothetical values based on structural analogs; experimental validation required.

Key Findings:

- Lipophilicity : The target compound’s trifluoromethyl and thioether groups increase logP, favoring blood-brain barrier penetration but reducing aqueous solubility.

- Binding Affinity : The trifluoromethylpyridine moiety may enhance kinase inhibition compared to fluorophenyl analogs, as seen in MK45/RTC6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.